molecular formula C16H17Cl2N3O2S B2451369 (1R,5S)-8-((2,6-dichlorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2309344-41-8

(1R,5S)-8-((2,6-dichlorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2451369
CAS No.: 2309344-41-8
M. Wt: 386.29
InChI Key: YMSSDEDSDYYGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-((2,6-dichlorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C16H17Cl2N3O2S and its molecular weight is 386.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(2,6-dichlorophenyl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2S/c17-14-3-1-4-15(18)16(14)24(22,23)21-11-5-6-12(21)10-13(9-11)20-8-2-7-19-20/h1-4,7-8,11-13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSSDEDSDYYGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=C(C=CC=C3Cl)Cl)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-8-((2,6-dichlorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane , identified by its CAS number 2309344-41-8 , is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure

The molecular formula of the compound is C16H17Cl2N3O2SC_{16}H_{17}Cl_2N_3O_2S with a molecular weight of 386.3 g/mol . The structure features a bicyclic framework with a pyrazole moiety and a sulfonyl group attached to a dichlorophenyl ring.

Physical Properties

PropertyValue
Molecular Weight386.3 g/mol
Molecular FormulaC₁₆H₁₇Cl₂N₃O₂S
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl group suggests potential interactions with proteins involved in metabolic pathways.

Inhibition Studies

Recent studies have focused on the inhibition of acetylcholinesterase (AChE) , an enzyme critical for neurotransmission. Compounds related to the bicyclic structure have demonstrated significant AChE inhibitory activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Antiparasitic Activity

In vitro studies have shown that derivatives similar to our compound exhibit potent antiparasitic activity against organisms such as Entamoeba histolytica and Giardia intestinalis. For instance, compounds with similar moieties reported IC50 values as low as 1.47 µM/mL , indicating strong efficacy compared to standard treatments like metronidazole .

Cytotoxicity Assessment

While evaluating the cytotoxicity of related compounds, it was found that many maintained low toxicity profiles while exhibiting high biological activity. This is crucial for therapeutic applications where selective toxicity is desired .

Study 1: AChE Inhibition

A study published in 2013 explored various piperazine derivatives for their AChE inhibitory potential. The findings highlighted that derivatives containing sulfonyl groups significantly enhanced binding affinity at both the peripheral anionic site and catalytic sites of AChE, suggesting that our compound may exhibit similar properties .

Study 2: Antiparasitic Efficacy

Another research effort focused on synthesizing new quinolinone-chalcone series compounds, which demonstrated promising results against parasitic infections. The study indicated that structural modifications led to enhanced biological activity, supporting the hypothesis that our compound could be optimized for similar effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.